molecular formula C8H6N4O B11047851 2-Amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

2-Amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

Cat. No.: B11047851
M. Wt: 174.16 g/mol
InChI Key: XWOPFTBMDBZBGZ-UHFFFAOYSA-N
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Description

2-AMINO-5-CYANO-6-METHYL-4-OXO-3-AZABICYCLO[310]HEX-2-EN-1-YL CYANIDE is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-CYANO-6-METHYL-4-OXO-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE typically involves multi-step organic reactions. One common method involves the reaction of cyanoacrylamide derivatives with cyanoacetamide derivatives under reflux conditions in the presence of ethanolic piperidine . This reaction yields the desired bicyclic compound with high specificity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and reaction optimization would apply to scale up the laboratory synthesis to industrial levels. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-CYANO-6-METHYL-4-OXO-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-AMINO-5-CYANO-6-METHYL-4-OXO-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-AMINO-5-CYANO-6-METHYL-4-OXO-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-5-CYANO-6-METHYL-4-OXO-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE is unique due to its bicyclic structure, which imparts specific chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

2-amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

InChI

InChI=1S/C8H6N4O/c1-4-7(2-9)5(11)12-6(13)8(4,7)3-10/h4H,1H3,(H2,11,12,13)

InChI Key

XWOPFTBMDBZBGZ-UHFFFAOYSA-N

Canonical SMILES

CC1C2(C1(C(=O)N=C2N)C#N)C#N

Origin of Product

United States

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